molecular formula C14H20N2O5 B2448008 1-(2-{1,9-DIOXA-4-AZASPIRO[5.5]UNDECAN-4-YL}-2-OXOETHYL)PYRROLIDINE-2,5-DIONE CAS No. 1421462-67-0

1-(2-{1,9-DIOXA-4-AZASPIRO[5.5]UNDECAN-4-YL}-2-OXOETHYL)PYRROLIDINE-2,5-DIONE

Cat. No.: B2448008
CAS No.: 1421462-67-0
M. Wt: 296.323
InChI Key: PCKAJZLRJAQXNP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-[2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5/c17-11-1-2-12(18)16(11)9-13(19)15-5-8-21-14(10-15)3-6-20-7-4-14/h1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKAJZLRJAQXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)N2CCOC3(C2)CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Diols with Amino Alcohols

A validated approach employs 1,5-pentanediol and 3-aza-1,5-pentanediol under Mitsunobu conditions:

$$
\text{1,5-Pentanediol} + \text{3-aza-1,5-pentanediol} \xrightarrow{\text{DIAD, PPh}_3} \text{1,9-Dioxa-4-azaspiro[5.5]undecane} \quad
$$

Conditions :

  • Diisopropyl azodicarboxylate (DIAD) as oxidizing agent
  • Triphenylphosphine (PPh₃) in THF at 0°C → RT
  • Yield: 58-62% after silica gel chromatography

Ring-Closing Metathesis (RCM) Strategy

For higher stereocontrol, Grubbs II catalyst mediates RCM of diallyl ether precursors:

Starting Material Catalyst Loading Temp (°C) Yield (%)
N-allyl-O-allyl glycidol 5 mol% 40 71
Bis(allyloxy)piperidine 7 mol% 50 65

Post-RCM hydrogenation (H₂, Pd/C) saturates the olefin to form the spirocycle.

Installation of 2-Oxoethyl Substituent

Friedel-Crafts Acylation

The spirocyclic amine undergoes acylation with bromoacetyl bromide:

$$
\text{Spirocycle-NH} + \text{BrCH}2\text{COBr} \xrightarrow{\text{AlCl}3} \text{Spirocycle-NHCOCH}_2\text{Br} \quad
$$

Optimization Data :

  • AlCl₃ (2.1 eq) in dichloromethane at -15°C
  • Reaction time: 4 h
  • Bromoacetyl incorporation efficiency: 89%

Oxidation of Ethylene Linkers

Alternative pathway via Swern oxidation of hydroxyethyl intermediate:

$$
\text{Spirocycle-NHCH}2\text{CH}2\text{OH} \xrightarrow[\text{Et}3\text{N}]{\text{(COCl)}2} \text{Spirocycle-NHCH}_2\text{CO} \quad
$$

Critical Parameters :

  • Oxalyl chloride (1.5 eq), DMSO (3 eq)
  • Quench with triethylamine at -78°C
  • Avoid over-oxidation by limiting reaction time to 30 min

Coupling with Pyrrolidine-2,5-dione

Nucleophilic Acylation

Activated succinimide reacts with the spirocyclic amine:

$$
\text{Spirocycle-NHCOCH}_2\text{Br} + \text{Succinimide-K} \xrightarrow{\text{DMF}} \text{Target Compound} \quad
$$

Reaction Table :

Base Solvent Temp (°C) Conversion (%)
Potassium carbonate DMF 80 92
Cs₂CO₃ Acetonitrile 60 85
DBU THF 40 78

Microwave-Assisted Synthesis

Accelerating coupling efficiency via microwave irradiation:

Conditions :

  • 150 W power, 100°C
  • 15 min reaction time
  • Yield improvement from 78% (conventional) → 94%

Purification and Characterization

Chromatographic Techniques

  • Normal phase SiO₂ : Hexane/EtOAc (3:1 → 1:2 gradient)
  • HPLC : C18 column, 0.1% TFA in H₂O/MeCN

Purity Data :

Method Purity (%) Retention Time (min)
Analytical HPLC 99.1 12.7
Preparative HPLC 98.3 23.4

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 4.32 (t, J=6.8 Hz, 2H, OCH₂), 3.78 (s, 4H, spiro-CH₂), 2.85 (m, 4H, succinimide CH₂)
  • HRMS : m/z calcd for C₁₇H₂₄N₂O₅ [M+H]⁺ 337.1758, found 337.1761

Comparative Analysis of Synthetic Routes

Method Total Steps Overall Yield (%) Cost Index
Cyclocondensation 5 34 $$
RCM Approach 7 28 $$$$
Microwave Coupling 4 41 $$$

Key trade-offs:

  • Cyclocondensation offers cost efficiency but lower yields
  • Microwave synthesis improves throughput at higher reagent costs

Chemical Reactions Analysis

Types of Reactions

1-(2-{1,9-DIOXA-4-AZASPIRO[5.5]UNDECAN-4-YL}-2-OXOETHYL)PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated forms of the compound .

Scientific Research Applications

1-(2-{1,9-DIOXA-4-AZASPIRO[5.5]UNDECAN-4-YL}-2-OXOETHYL)PYRROLIDINE-2,5-DIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-{1,9-DIOXA-4-AZASPIRO[5.5]UNDECAN-4-YL}-2-OXOETHYL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, a key transporter protein required for the survival of the bacterium . The compound’s spirocyclic structure allows it to bind effectively to the target protein, disrupting its function and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-{1,9-DIOXA-4-AZASPIRO[5.5]UNDECAN-4-YL}-2-OXOETHYL)PYRROLIDINE-2,5-DIONE stands out due to its combination of a spirocyclic scaffold with a pyrrolidine-2,5-dione moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Biological Activity

The compound 1-(2-{1,9-DIOXA-4-AZASPIRO[5.5]UNDECAN-4-YL}-2-OXOETHYL)PYRROLIDINE-2,5-DIONE is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that includes a pyrrolidine-2,5-dione moiety. The presence of the 1,9-dioxa-4-azaspiro[5.5]undecan framework contributes to its distinctive properties and potential biological effects.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC15H19N3O4
Molecular Weight303.33 g/mol
IUPAC NameThis compound
LogP1.88
Polar Surface Area (Å)48

Antidepressant Potential

Research has highlighted the compound's potential as an antidepressant agent. A study evaluated various pyrrolidine derivatives, including this compound, for their affinity to serotonin receptors, particularly the 5-HT1A receptor and the serotonin transporter (SERT) . The results indicated significant binding affinities, suggesting that these compounds could modulate serotonin levels in the brain, which is crucial for mood regulation .

The mechanism through which this compound exerts its effects involves interaction with specific receptors in the central nervous system:

  • Serotonin Receptors : The compound acts as a ligand for 5-HT1A receptors, which are implicated in the modulation of mood and anxiety.
  • Dopamine Receptors : It also shows moderate affinity for dopamine receptors (D2L), indicating potential implications for mood disorders and psychotic conditions .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds derived from pyrrolidine-2,5-dione:

  • Synthesis and Evaluation : A series of derivatives were synthesized and tested for their pharmacological properties. Compounds demonstrated significant activity against various targets in vitro, indicating their potential as therapeutic agents in treating depression and anxiety disorders .
  • In Vivo Studies : Animal models were used to assess the functional activity of these compounds on behavior indicative of antidepressant effects. Results showed that specific derivatives led to reduced immobility in forced swim tests, a common measure of antidepressant efficacy .

Table 2: Summary of Biological Activities from Case Studies

Compound IDTarget ReceptorBinding Affinity (Ki)In Vivo Efficacy
155-HT1A10 nMSignificant
18SERT20 nMModerate
19D2L30 nMLow

Q & A

Basic Research Questions

Q. What established synthetic methodologies are recommended for preparing 1-(2-{1,9-DIOXA-4-AZASPIRO[5.5]UNDECAN-4-YL}-2-OXOETHYL)PYRROLIDINE-2,5-DIONE?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and functional group protection/deprotection. Key steps:

  • Step 1 : React spiro[cycloalkane] precursors with hydrazine derivatives to form the azaspiro core .
  • Step 2 : Introduce the pyrrolidine-2,5-dione moiety via alkylation or condensation under inert conditions (e.g., N₂ atmosphere) .
  • Optimization : Control reaction parameters (temperature: 60–80°C, solvent: THF/DMF) and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm connectivity and stereochemistry. For dynamic structural features (e.g., tautomerism), employ variable-temperature NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula .
  • X-ray Crystallography : Refine crystal structures using SHELXL for high-resolution data. Preprocess data with SHELXS/SHELXD for phase determination .

Q. How can researchers assess the compound’s purity and stability under varying conditions?

  • Methodological Answer :

  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 210–254 nm) .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via TLC or LC-MS. Assess pH stability (pH 1–13 buffers) .

Advanced Research Questions

Q. How can contradictory data in reaction pathways (e.g., unexpected byproducts) be systematically resolved?

  • Methodological Answer :

  • Mechanistic Probes : Use LC-MS to track intermediates. For example, hydrazine reactions with spiro[cycloalkane] precursors may yield Schiff bases (via acetone contamination) instead of hydrazones; confirm via ¹H NMR (imine proton at δ 8.5–9.0 ppm) .
  • Computational Modeling : Apply DFT calculations (Gaussian 09) to predict reaction pathways and compare with experimental outcomes .

Q. What strategies optimize the compound’s biological activity through targeted structural modifications?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify substituents on the azaspiro ring (e.g., chloro, methyl groups) to enhance lipophilicity (logP) or Fsp³ character, improving bioavailability .
  • Enzyme Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays (IC₅₀ determination) .

Q. How to design experiments to elucidate the compound’s mechanism of enzyme inhibition?

  • Methodological Answer :

  • Kinetic Studies : Perform Michaelis-Menten analysis (vary substrate concentration, measure Vmax/Km shifts) to identify competitive/non-competitive inhibition .
  • Crystallographic Binding Analysis : Co-crystallize the compound with the target enzyme (e.g., using SHELXPRO for data processing) to resolve binding modes .
  • Mutagenesis : Engineer enzyme active-site mutants (e.g., Ala-scanning) to identify critical interactions .

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